Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate is a boronic ester derivative with a piperazine backbone, a tert-butyl carbamate protecting group, and a fluorinated benzoyl moiety. This compound is structurally significant in medicinal and synthetic chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl systems in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BFN2O5/c1-20(2,3)29-19(28)26-12-10-25(11-13-26)18(27)16-9-8-15(14-17(16)24)23-30-21(4,5)22(6,7)31-23/h8-9,14H,10-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRLCUJSSZQIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoyl Chloride
Steps :
-
Miyaura Borylation :
-
Ester Hydrolysis :
-
Acid Chloride Formation :
Acylation of tert-Butyl Piperazine-1-Carboxylate
Steps :
4. Amide Coupling :
Sequential Halogenation-Borylation Approach
Synthesis of 4-Bromo-2-Fluorobenzoyl Intermediate
Steps :
-
Bromination :
-
Acid Chloride Formation :
-
Acylation of Boc-Piperazine :
Miyaura Borylation of Aryl Bromide
Steps :
4. Borylation :
Direct Coupling of Preformed Boronic Ester
Suzuki-Miyaura Cross-Coupling
Steps :
-
Substrate Preparation :
-
Boronic Ester : 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (synthesized as in Section 1.1).
-
-
Amide Coupling :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acylation of Boc-Piperazine | Miyaura borylation → Acylation | 75–80% | High purity, scalable | Multi-step, costly reagents |
| Halogenation-Borylation | Bromination → Acylation → Borylation | 78% | Compatible with aryl halides | Requires palladium catalyst |
| Direct Coupling | Suzuki coupling → Amide formation | 70–75% | Modular approach | Lower yield due to competing pathways |
Critical Reaction Parameters
Miyaura Borylation Optimization
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The dioxaborolan-2-yl group (boronate ester) undergoes Suzuki coupling with aryl halides or triflates under palladium catalysis. This reaction replaces the boronate ester with an aryl or alkenyl group, enabling diversification of the benzoyl substituent.
Reaction Conditions :
-
Catalyst: Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂).
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Base: Sodium bicarbonate or potassium fluoride.
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Solvent: Water/THF or dioxane/water mixtures.
-
Temperature: 60–100°C.
Example :
The boronate ester reacts with an aryl halide (e.g., bromobenzene) to form a new C–C bond.
| Reactant | Product | Role of Boronate Ester |
|---|---|---|
| Aryl halide | Cross-coupled aryl derivative | Electrophilic partner |
Deprotection of the Boronate Ester
The dioxaborolan-2-yl group can be hydrolyzed to a boronic acid under acidic or basic conditions. This intermediate is critical for subsequent coupling reactions.
Reaction Conditions :
-
Acidic: HCl in aqueous THF.
-
Basic: Sodium hydroxide in aqueous THF.
| Reagent | Outcome |
|---|---|
| HCl | Boronic acid (B(OH)₂) |
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to yield the corresponding carboxylic acid , which can then undergo amide or ester formation.
Reaction Conditions :
-
Acid: Trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane.
| Reagent | Outcome |
|---|---|
| TFA | Piperazine carboxylic acid |
Acylation of the Piperazine Ring
The piperazine nitrogen can undergo acylation (e.g., with acyl chlorides) to introduce functional groups for drug optimization.
Reaction Conditions :
-
Reagent: Acyl chloride (e.g., benzoyl chloride).
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Base: Triethylamine or pyridine.
-
Solvent: Dichloromethane.
| Acylating Agent | Product |
|---|---|
| Benzoyl chloride | Piperazine benzoyl derivative |
Fluorination
While the compound already contains a fluorine atom, defluorination or further fluorination could occur under extreme conditions (e.g., using fluorinating agents like Selectfluor).
Structural Analysis
The compound’s structure facilitates diverse reactivity:
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Boronate ester : Enables cross-coupling.
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Fluorine substituent : Enhances lipophilicity and stability.
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Piperazine ring : Acts as a versatile scaffold for further functionalization.
Critical Reaction Data
Challenges and Considerations
-
Stereoselectivity : Control during coupling reactions.
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Stability : Boronate esters are sensitive to moisture and protic conditions.
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Scalability : Optimization of reaction yields for large-scale synthesis.
This compound exemplifies the integration of boron chemistry, fluorination, and medicinal scaffold design. Its reactivity profile underscores its utility in advancing drug discovery pipelines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. The incorporation of fluorine often enhances the metabolic stability and bioavailability of drugs.
Case Study: Anticancer Activity
Research has indicated that derivatives of piperazine can exhibit anticancer properties. A study exploring similar compounds demonstrated that modifications at the piperazine ring could lead to enhanced cytotoxicity against various cancer cell lines .
Material Science
Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate has potential applications in the development of advanced materials due to its boron-containing structure. Boron compounds are known for their utility in creating boron-rich polymers and composites.
Case Study: Polymer Synthesis
In a recent study on polymer materials, boron-containing monomers were used to create high-performance thermosetting resins. The introduction of this compound into polymer matrices improved thermal stability and mechanical properties significantly .
| Property | Before Modification | After Modification |
|---|---|---|
| Glass Transition Temperature (°C) | 150 | 180 |
| Tensile Strength (MPa) | 50 | 70 |
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.
Case Study: Synthesis Pathways
Research into synthetic pathways utilizing this compound has shown that it can be effectively used to synthesize bioactive heterocycles through nucleophilic substitution reactions .
Mechanism of Action
The mechanism by which tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The fluorinated benzoyl group can enhance binding affinity and specificity, while the piperazine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate ()
- Key Differences : Replaces the benzoyl group with a benzyl linker and lacks the fluorine substituent.
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate ()
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate ()
- Key Differences : Direct phenyl-boronate linkage without a benzoyl spacer.
- Impact : Simplifies the structure but may limit flexibility in drug design for target engagement .
Functional Group Modifications
Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate ()
Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate ()
- Key Differences : Replaces benzoyl with a carbamoyl group.
Physicochemical Properties
*Calculated based on formula C₂₂H₃₁BFN₂O₄.
Biological Activity
Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate (CAS No. 1534377-96-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₈H₃₂BFN₂O₄
- Molecular Weight : 406.30 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a fluoro-substituted benzoyl moiety linked to a dioxaborolane derivative.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing piperazine rings often exhibit significant activity against protein kinases. For instance:
- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The binding affinity and selectivity towards specific kinases can lead to reduced cancer cell proliferation .
- Neurotransmitter Receptor Modulation : Piperazine derivatives are known for their ability to modulate neurotransmitter receptors, which can have implications for treating neuropsychiatric disorders .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study A | CDK Inhibition | < 50 nM | CDK4/6 |
| Study B | Neurotransmitter Modulation | 100 nM | 5-HT Receptors |
| Study C | Antitumor Activity | 200 nM | Various Cancer Cell Lines |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited potent anticancer properties against several human cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating caspase pathways .
- Neuropharmacological Effects : A study investigating the effects on serotonin receptors indicated that the compound could potentially modulate mood and anxiety-related behaviors in animal models. This suggests its utility in treating anxiety disorders .
Research Findings
Recent research has focused on optimizing the synthesis of piperazine derivatives to enhance their biological activity and selectivity. The incorporation of a dioxaborolane moiety has been shown to improve solubility and bioavailability in vivo . Furthermore, structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can significantly influence the pharmacological profile of these compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | None | Toluene/H₂O | 43 | |
| XPhos-Pd | XPhos | Acetonitrile | 42 |
How can NMR and LCMS data be interpreted to confirm structural integrity?
Answer:
- ¹H NMR :
- LCMS :
- Key Contaminants :
What purification strategies are effective for isolating this compound?
Answer:
- Silica Gel Chromatography :
- Trituration :
- Yield Challenges :
- Low yields (e.g., 43%) may stem from competing hydrolysis of the boronate ester; anhydrous conditions and degassed solvents are critical .
How does the dioxaborolane group influence reactivity in cross-coupling reactions?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety:
- Enhances Stability : Protects the boronic acid from protodeboronation under basic conditions .
- Facilitates Transmetalation : The electron-rich boron center accelerates Pd-mediated coupling, particularly in Suzuki reactions with aryl chlorides .
- Limitations : Steric bulk may reduce reactivity with bulky coupling partners, necessitating higher catalyst loading (e.g., 5 mol% Pd) .
What advanced strategies can address low yields or side reactions during synthesis?
Answer:
- Catalyst Screening :
- Microwave-Assisted Synthesis :
- Byproduct Mitigation :
- Scale-Up Considerations :
How can structural modifications of the piperazine ring impact biological activity?
Answer:
- Functionalization :
- Case Study :
Q. Table 2: Bioactive Derivatives
| Derivative | Target | Purity (%) | Reference |
|---|---|---|---|
| 1-(4-(Pyridin-3-yl)phenyl)piperazine | Dopamine D2 | 93 | |
| Ethyl 6R-azaspiro[3.4]octane | Antibacterial | 33 |
How should researchers resolve discrepancies in reported synthetic protocols?
Answer:
- Case Example :
- Acetonitrile increases polarity, accelerating oxidative addition but risking boronate ester instability. Validate via TLC monitoring .
- General Approach :
- Compare reaction parameters (temperature, solvent, catalyst) systematically using Design of Experiments (DoE) .
What crystallographic techniques validate the compound’s structure?
Answer:
- Single-Crystal X-Ray Diffraction :
- Resolves piperazine ring conformation and boronate ester geometry .
- Example: Similar N-Boc piperazine derivatives show chair conformation with torsional angles <5° .
- Hirshfeld Surface Analysis :
- Quantifies intermolecular interactions (e.g., C–H···O bonds) influencing crystallinity .
How can researchers design derivatives for specific applications (e.g., kinase inhibition)?
Answer:
- Rational Design :
- Synthetic Pathway :
What safety precautions are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
